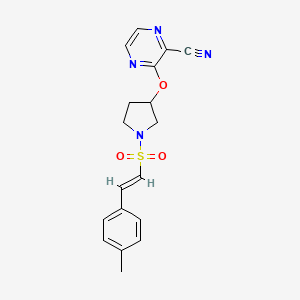
(E)-3-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, a novel compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry. This compound belongs to a class of pyrazine derivatives that have been studied for various biological activities, including antitumor, anti-inflammatory, and antibacterial properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N3O3S, with a molecular weight of 345.4 g/mol. The compound features a pyrazine ring, a sulfonyl group, and a pyrrolidine moiety, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O3S |
| Molecular Weight | 345.4 g/mol |
| Structure | Chemical Structure |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazine derivatives. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. For instance:
- Mechanism of Action : Pyrazine derivatives have been reported to inhibit key pathways involved in tumor growth, such as BRAF(V600E) and EGFR signaling pathways .
- Case Study : A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxic effects in MCF-7 and MDA-MB-231 breast cancer cell lines, with enhanced efficacy when combined with conventional chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
Pyrazine derivatives are also recognized for their anti-inflammatory properties:
- Research Findings : Compounds with structural similarities to this compound have shown the ability to reduce inflammatory markers in vitro and in vivo models .
Antibacterial Activity
The antibacterial potential of pyrazine derivatives has been extensively studied:
- Evidence : Certain pyrazoles have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the biological activity of compounds. The presence of specific functional groups, such as the sulfonyl and pyrrolidine groups, plays a significant role in enhancing the pharmacological effects of pyrazine derivatives.
Properties
IUPAC Name |
3-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-14-2-4-15(5-3-14)7-11-26(23,24)22-10-6-16(13-22)25-18-17(12-19)20-8-9-21-18/h2-5,7-9,11,16H,6,10,13H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVYGUXYUMLWLY-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














